molecular formula C26H24N4O6 B11461282 ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11461282
M. Wt: 488.5 g/mol
InChI Key: JKCIVGLSPXKVRL-UHFFFAOYSA-N
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Description

Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that incorporates multiple functional groups, including a benzodioxole moiety, a triazatricyclo framework, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 1,3-benzodioxole-5-carboxylic acid with an appropriate amine to form the carbonylimino intermediate. This intermediate is then reacted with a triazatricyclo compound under controlled conditions to form the desired product. The final step involves esterification with ethanol to yield the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of critical cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its combination of a benzodioxole moiety and a triazatricyclo framework, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development in various scientific fields.

Properties

Molecular Formula

C26H24N4O6

Molecular Weight

488.5 g/mol

IUPAC Name

ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C26H24N4O6/c1-4-34-26(33)18-12-17-22(27-21-7-5-6-10-29(21)25(17)32)30(13-15(2)3)23(18)28-24(31)16-8-9-19-20(11-16)36-14-35-19/h5-12,15H,4,13-14H2,1-3H3

InChI Key

JKCIVGLSPXKVRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC5=C(C=C4)OCO5)CC(C)C

Origin of Product

United States

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